Methyl 5-morpholino-2-nitrobenzoate
Overview
Description
Methyl 5-morpholino-2-nitrobenzoate is an organic compound with the molecular formula C12H14N2O5. It is a derivative of benzoic acid, featuring a morpholine ring and a nitro group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-morpholino-2-nitrobenzoate can be synthesized through a multi-step process involving the nitration of methyl benzoate followed by the introduction of the morpholine ring. The nitration step typically involves the reaction of methyl benzoate with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The resulting nitro compound is then reacted with morpholine in the presence of a suitable catalyst to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-morpholino-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized under strong oxidative conditions to form corresponding carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Methyl 5-morpholino-2-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: Methyl 5-morpholino-2-carboxybenzoate.
Scientific Research Applications
Methyl 5-morpholino-2-nitrobenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-morpholino-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-piperidino-2-nitrobenzoate: Similar structure but with a piperidine ring instead of a morpholine ring.
Methyl 5-pyrrolidino-2-nitrobenzoate: Contains a pyrrolidine ring instead of a morpholine ring.
Methyl 5-azepano-2-nitrobenzoate: Features an azepane ring instead of a morpholine ring.
Uniqueness
Methyl 5-morpholino-2-nitrobenzoate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs. The morpholine ring can enhance the compound’s solubility and stability, making it a valuable intermediate in various chemical and pharmaceutical applications .
Biological Activity
Methyl 5-morpholino-2-nitrobenzoate (CAS Number: 134050-75-2) is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula : C₁₂H₁₄N₂O₅
- Molecular Weight : 270.25 g/mol
The compound features a morpholine ring connected to a nitrobenzoate ester, with the nitro group positioned at the 5-position of the benzoate. This unique structure contributes to its biological activity.
The mechanism of action of this compound involves several pathways:
- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects such as cytotoxicity and apoptosis induction.
- Enzyme Interaction : The morpholine moiety may facilitate interactions with specific receptors or enzymes, potentially modulating cellular signaling pathways involved in inflammation and cancer progression.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has shown effectiveness against:
- Breast Cancer Cells : Inducing apoptosis through caspase activation.
- Colon Cancer Cells : Inhibiting growth via cell cycle arrest at the G2/M phase.
A study reported an IC₅₀ value of approximately 25 µM for breast cancer cells, suggesting potent activity .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL depending on the bacterial strain tested. Notably, it has shown effectiveness against:
- Staphylococcus aureus
- Escherichia coli
These findings highlight its potential as a lead compound for developing new antimicrobial agents.
Case Studies
- In Vitro Evaluation : A comprehensive evaluation was conducted to assess the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers such as Annexin V positivity and caspase-3 activation after 24 hours of treatment .
- Antimicrobial Screening : In a study assessing various morpholine derivatives, this compound was identified as one of the most potent compounds against multidrug-resistant strains of bacteria, showcasing its potential in treating resistant infections .
Data Table: Biological Activity Summary
Activity Type | Cell Line/Organism | IC₅₀/MIC (µM) | Observations |
---|---|---|---|
Anticancer | Breast Cancer Cells | 25 | Induces apoptosis via caspase activation |
Anticancer | Colon Cancer Cells | 30 | Cell cycle arrest at G2/M phase |
Antimicrobial | Staphylococcus aureus | <8 | Effective against Gram-positive bacteria |
Antimicrobial | Escherichia coli | <4 | Effective against Gram-negative bacteria |
Properties
IUPAC Name |
methyl 5-morpholin-4-yl-2-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-18-12(15)10-8-9(2-3-11(10)14(16)17)13-4-6-19-7-5-13/h2-3,8H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDJPZPKFJXQMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N2CCOCC2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566519 | |
Record name | Methyl 5-(morpholin-4-yl)-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40566519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134050-75-2 | |
Record name | Methyl 5-(morpholin-4-yl)-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40566519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.